molecular formula C11H8ClFN2OS B061103 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide CAS No. 175204-42-9

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide

Cat. No. B061103
M. Wt: 270.71 g/mol
InChI Key: BLDCXVWPXBITNH-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide is a chemical compound with potential interest in various fields of chemistry and biology due to its unique structural features. Its synthesis, structural characterization, and analysis of physical and chemical properties are crucial for understanding its reactivity and potential applications.

Synthesis Analysis

The synthesis of similar compounds involves reactions that can be enhanced by microwave irradiation, leading to the formation of desired products through efficient cyclization processes. For example, the microwave-assisted synthesis of related thiadiazoles and triazoles derived from carbohydrazide precursors showcases the relevance of utilizing advanced synthesis techniques for such compounds (Dengale et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide has been elucidated using single-crystal X-ray diffraction, revealing details about their crystal packing and intermolecular interactions. Such studies are essential for understanding the spatial arrangement and potential reactivity of these molecules (Jasinski et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds within this class often involves interactions with nucleophiles or electrophiles, leading to various derivatives with potential biological activities. The formation of these derivatives through reactions such as cyclization, substitution, and rearrangement highlights the versatility and reactivity of the core structure (Ilkin et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, can be inferred from related compounds' structural and synthesis analyses. These properties are crucial for determining the compound's stability, formulation potential, and application in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds provide insights into their potential chemical behavior, reactivity patterns, and interactions with biological targets (Kariuki et al., 2022).

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) based compounds have been highlighted for their use in developing chemosensors for detecting a range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underscoring the utility of related oxazole derivatives in analytical chemistry and environmental monitoring P. Roy, 2021.

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of fluorinated and brominated derivatives in pharmaceutical manufacturing. This underscores the relevance of chloro-fluoro oxazole derivatives in synthesizing key pharmaceutical ingredients Yanan Qiu et al., 2009.

Chemical and Biological Properties of Azoles

A comprehensive review of 4-phosphorylated 1,3-azoles, including oxazoles, highlighted their synthesis methods and diverse chemical and biological properties. These compounds exhibit various biological activities, demonstrating the therapeutic potential of oxazole derivatives in developing new drugs with insectoacaricidal, anti-blastic, sugar-lowering, and other activities E. Abdurakhmanova et al., 2018.

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including oxazole derivatives, have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. This highlights the potential of oxazole compounds in developing diagnostic tools for neurodegenerative diseases A. Nordberg, 2007.

Scintillation Properties

Research into plastic scintillators based on polymethyl methacrylate, incorporating oxazole derivatives as luminescent dyes, demonstrates the application of such compounds in developing materials with specific optical properties, useful in radiation detection and optical devices V. N. Salimgareeva et al., 2005.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDCXVWPXBITNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381719
Record name 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide

CAS RN

175204-42-9
Record name 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-42-9
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